molecular formula C12H12FNO3S B11111819 4-fluoro-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide

4-fluoro-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide

Cat. No.: B11111819
M. Wt: 269.29 g/mol
InChI Key: XAANDFWXHCIGOM-UHFFFAOYSA-N
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Description

4-fluoro-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorine atom, a furan ring, and a benzenesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-methyl-2-furylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The sulfonamide group can be reduced to form an amine derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study enzyme activity and protein interactions.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and the furan ring can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide is unique due to the combination of its fluorine atom, furan ring, and benzenesulfonamide group. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H12FNO3S

Molecular Weight

269.29 g/mol

IUPAC Name

4-fluoro-N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C12H12FNO3S/c1-14(9-11-3-2-8-17-11)18(15,16)12-6-4-10(13)5-7-12/h2-8H,9H2,1H3

InChI Key

XAANDFWXHCIGOM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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